3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one
Description
This compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core fused with a dihydro ring system, substituted at position 2 with a methyl group and at position 1 with a propan-1-one moiety linked to a 3,4-dichlorophenyl group. The propan-1-one linker may influence conformational flexibility and binding interactions. Structural analogs, such as those in and , share the pyrazolo-pyrimidine core but differ in substituents, leading to variations in physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c1-12-8-18-22-10-14-11-24(7-6-17(14)25(18)23-12)19(26)5-3-13-2-4-15(20)16(21)9-13/h2,4,8-10H,3,5-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAJHVZXWGCCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=C(C=C4)Cl)Cl)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Core Scaffold Comparison The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core is structurally related to dihydropyrazolo[1,5-a]pyrimidines () and pyrazolo-triazine derivatives (–5).
Substituent Effects
- 3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (): Substituents: 4-Chlorophenyl (electron-withdrawing) and triazolyl (hydrogen-bond acceptor). Properties: logP = 1.36, polar surface area = 72.19 Ų, moderate solubility (logS = -2.95). The triazole group increases hydrogen-bond acceptor count (6 vs.
Physicochemical Properties
*Estimated based on structural analogs.
- Lipophilicity (logP): The target compound’s 3,4-dichlorophenyl group likely increases logP compared to ’s mono-chlorophenyl derivative, favoring CNS penetration but risking solubility limitations.
- Solubility (logS): The propan-1-one linker may marginally improve aqueous solubility over ’s trifluoromethyl group due to reduced hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
